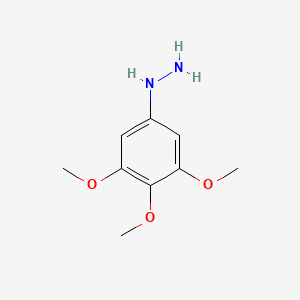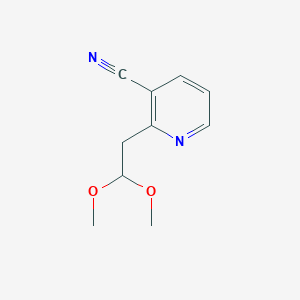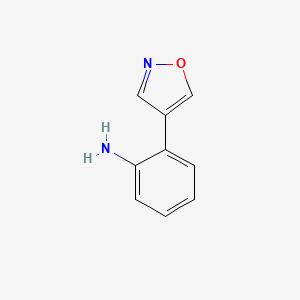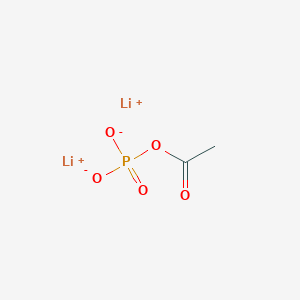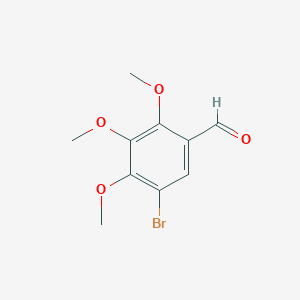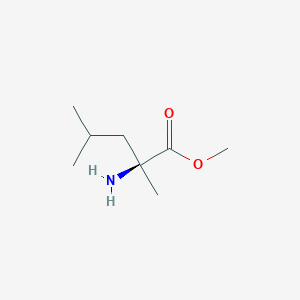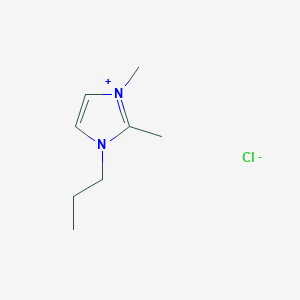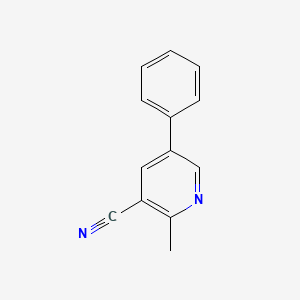
2-Methyl-5-phenylnicotinonitrile
Overview
Description
2-Methyl-5-phenylnicotinonitrile is a chemical compound with the molecular formula C13H10N2 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylnicotinonitrile consists of 13 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-phenylnicotinonitrile can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
1. Anti-inflammatory Activity
2-Methyl-5-phenylnicotinonitrile has been studied for its anti-inflammatory properties. Rai et al. (2016) synthesized a derivative of phenylnicotinonitrile and evaluated its anti-inflammatory activity through in vivo studies, revealing significant results (Rai, Singh, Khanam, & Tewari, 2016).
2. Dye-Sensitized Solar Cells
This compound has applications in improving the performance of dye-sensitized solar cells (DSSCs). A study by Mazloum‐Ardakani et al. (2018) demonstrated that adding a derivative of phenylnicotinonitrile to DSSCs resulted in an increase in open-circuit potential, indicating its potential use in enhancing solar cell efficiency (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).
3. Corrosion Inhibition
The compound also shows promise in corrosion inhibition. Attar et al. (2021) conducted a study on derivatives of phenylnicotinonitrile for the corrosion inhibition of carbon steel in sulfuric acid solution. Their research indicated that these derivatives could effectively protect steel surfaces from corrosion (Attar, Nouali, Kibou, Benchadli, Messaoudi, Choukchou-Braham, & Choukchou-Braham, 2021).
4. Catalytic Applications
In the field of catalysis, 2-Methyl-5-phenylnicotinonitrile derivatives have been used. A study by Molleti and Yadav (2017) reported on the use of a novel catalyst for the mono-methylation of phenylacetonitrile, showcasing the compound's potential in catalytic processes (Molleti & Yadav, 2017).
5. Pharmacological Properties
Furthermore, the compound has been explored for its pharmacological properties. For instance, Said (2009) synthesized various derivatives using 2-amino-6-methyl-4-phenylnicotinonitrile, which showed significant anti-inflammatory and analgesic activities (Said, 2009).
6. DNA Binding and Biological Activity
In the field of biochemistry, studies have been conducted on the DNA binding and biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, which includes 2-Methyl-5-phenylnicotinonitrile. Brodie, Collins, and Aldrich-Wright (2004) documented the relationship between molecular structure and biological activity of these platinum(II) compounds, indicating their potential in biochemical applications (Brodie, Collins, & Aldrich-Wright, 2004).
Future Directions
While specific future directions for 2-Methyl-5-phenylnicotinonitrile are not mentioned in the literature, the field of catalytic chemistry, which includes the study of such compounds, is moving towards sustainable economic development . This includes the discovery of high-performance catalysts, the transition of energy and chemicals generation from oil and coal to more renewable sources, and the development of cleaner chemical processes .
properties
IUPAC Name |
2-methyl-5-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-12(8-14)7-13(9-15-10)11-5-3-2-4-6-11/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUWXTDWJABYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493778 | |
| Record name | 2-Methyl-5-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylnicotinonitrile | |
CAS RN |
63820-78-0 | |
| Record name | 2-Methyl-5-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



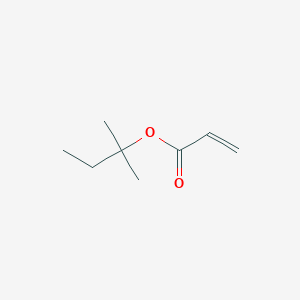
![N~1~-[(Trimethylsilyl)methyl]ethane-1,2-diamine](/img/structure/B1625976.png)
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1625978.png)

